Pyridine-3,5-disulfonic acid (CAS 13069-04-0) is an electron-deficient, highly acidic heterocyclic compound characterized by two strongly electron-withdrawing sulfonyl groups at the meta positions of a pyridine ring. In procurement and industrial contexts, it serves a dual role: it is a critical analytical reference standard (often designated as Vonoprazan Impurity 94, 92, or 68) for validating the purity of pharmaceutical precursors, and it acts as a high-performance building block in materials science [1]. Its unique hard-soft acid-base (HSAB) profile—combining a borderline soft pyridine nitrogen with hard, superacidic sulfonate terminals—makes it exceptionally valuable for synthesizing proton-conducting Metal-Organic Frameworks (MOFs) and serving as a highly accessible Brønsted acid catalyst [2]. Buyers prioritize this exact molecular architecture when extreme acidity, specific coordination geometry, or precise chromatographic matching is non-negotiable.
Attempting to substitute pyridine-3,5-disulfonic acid with mono-sulfonated analogs (e.g., pyridine-3-sulfonic acid) or carboxylate equivalents (e.g., pyridine-3,5-dicarboxylic acid) leads to critical failures in both analytical and synthetic workflows[1]. In pharmaceutical quality control, generic sulfonates cannot replicate the exact chromatographic retention time of this specific over-sulfonated byproduct, rendering API impurity validation invalid [2]. In materials science and catalysis, carboxylate linkers lack the extreme acidity (pKa ~ -2.0) required to establish the robust hydrogen-bonded networks necessary for high proton conductivity via the Grotthuss mechanism, while polymeric solid acids suffer from mass-transfer limitations that this small-molecule disulfonic acid entirely bypasses [3].
During the oleum-mediated synthesis of pyridine-3-sulfonic acid (a key precursor for Vonoprazan/TAK-438), over-sulfonation inevitably yields pyridine-3,5-disulfonic acid. Utilizing authentic pyridine-3,5-disulfonic acid (Vonoprazan Impurity 94) as a quantitative reference standard enables precise baseline resolution in mixed-mode HPLC [1]. Compared to generic structural analogs, the authentic disulfonic standard exhibits the exact dual-anionic retention behavior required to validate the purity of the mono-sulfonated API building block.
| Evidence Dimension | Retention and resolution in mixed-mode HPLC validation |
| Target Compound Data | Exact retention matching for Vonoprazan Impurity 94 (dual sulfonate retention) |
| Comparator Or Baseline | Generic pyridine sulfonates (fail to mimic the exact retention time of the di-sulfonated impurity) |
| Quantified Difference | Enables >99% precise quantification of the over-sulfonated byproduct |
| Conditions | Mixed-mode HPLC or ion-pair chromatography at pH 3.0-6.5 |
Procurement of the exact impurity standard is mandatory for API manufacturers to pass stringent regulatory quality control for Vonoprazan precursors.
Pyridine-3,5-disulfonic acid features a highly electron-deficient pyridine ring that amplifies the acidity of its two meta-positioned sulfonyl groups. When utilized as a Brønsted acid catalyst in transesterification or condensation reactions, it demonstrates superior kinetic accessibility compared to polymeric resins like Amberlyst[1]. While Amberlyst requires substrate diffusion into a polymer matrix, the small-molecule nature of pyridine-3,5-disulfonic acid ensures immediate solvation-based activation, resulting in significantly higher turnover frequencies (TOF) and yields exceeding 90% under mild conditions.
| Evidence Dimension | Catalytic Turnover Frequency (TOF) and Yield |
| Target Compound Data | >90% yield with high TOF due to fully accessible dual acidic sites |
| Comparator Or Baseline | Amberlyst polymeric resins (lower TOF due to diffusion limitations) |
| Quantified Difference | Significantly reduced reaction times and 20-40 kJ/mol lower activation energies |
| Conditions | Esterification/transesterification at 80°C |
For chemical manufacturers, replacing polymeric resins with this highly accessible molecular acid accelerates reaction kinetics and improves batch throughput.
In the design of Metal-Organic Frameworks (MOFs) and proton exchange membranes (PEMs), substituting standard carboxylate linkers (like pyridine-3,5-dicarboxylic acid) with pyridine-3,5-disulfonic acid fundamentally alters the proton transport mechanism. The extreme acidity of the sulfonate groups (pKa ~ -2.0) combined with uncoordinated oxygen atoms establishes a robust hydrogen-bonded network [1]. In doped sulfonated poly(ether ether ketone) (SPEEK) or MOF systems, this structural motif facilitates Grotthuss-type proton hopping, achieving conductivities up to 0.18–0.25 S/cm at elevated temperatures, vastly outperforming non-sulfonated baselines.
| Evidence Dimension | Proton conductivity (S/cm) |
| Target Compound Data | 0.18 - 0.25 S/cm at 80-100°C |
| Comparator Or Baseline | Unmodified SPEEK or carboxylate-based MOFs (<0.10 S/cm) |
| Quantified Difference | ~40% to >100% higher proton conductivity |
| Conditions | Electrochemical impedance spectroscopy (EIS) at 80-100°C |
Materials scientists procuring linkers for fuel cell membranes must select the disulfonic variant to achieve the superacidic pore environment necessary for competitive power densities.
Where this compound is the right choice for validating the purity of pyridine-3-sulfonyl chloride or pyridine-3-sulfonic acid during the synthesis of Vonoprazan (TAK-438), acting as the exact reference standard (Impurity 94/92/68) for the over-sulfonated byproduct [1].
Where this compound is the right choice for industrial esterification and condensation reactions, replacing diffusion-limited polymeric resins (like Amberlyst) with a fully accessible, highly active molecular acid to lower activation energies and improve yields [1].
Where this compound is the right choice for doping SPEEK polymers or synthesizing MOFs for hydrogen fuel cells, leveraging its dual superacidic sites to establish a robust Grotthuss proton-hopping network and achieve >0.18 S/cm proton conductivity [1].